![molecular formula C20H18 B12506599 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenylbicyclo[222]octa-2,5-diene is an organic compound with the molecular formula C20H18 It is a bicyclic diene characterized by two phenyl groups attached to a bicyclo[222]octa-2,5-diene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction. One common method includes the reaction of cyclohexadiene with diphenylacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or palladium complexes to enhance the yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the diene to a saturated bicyclic compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Formation of diketones
Reduction: Formation of saturated bicyclic compounds
Substitution: Formation of halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in rhodium-catalyzed arylation reactions.
Medicine: Research into its use as a scaffold for drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals such as rhodium, forming a complex that facilitates the transfer of aryl groups to substrates. This process involves the activation of the metal center and the subsequent formation of carbon-carbon bonds, leading to high enantioselectivity in the products .
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octa-2,5-diene: Lacks the phenyl groups, making it less sterically hindered and less selective in catalytic reactions.
2,5-Diphenylbicyclo[2.2.1]hepta-2,5-diene: Similar structure but with a different ring system, leading to different reactivity and selectivity.
2,5-Diphenylbicyclo[3.3.1]nona-2,6-diene: Larger ring system, affecting its coordination properties and catalytic activity.
Uniqueness: 2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene is unique due to its C2-symmetric structure, which provides high enantioselectivity in asymmetric synthesis. The presence of phenyl groups enhances its stability and reactivity, making it a valuable ligand in various catalytic processes .
Propiedades
IUPAC Name |
2,5-diphenylbicyclo[2.2.2]octa-2,5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBOFJAEBJDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
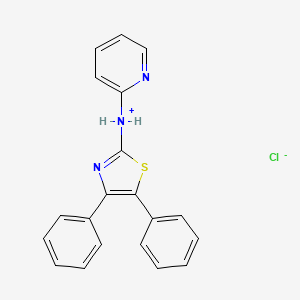


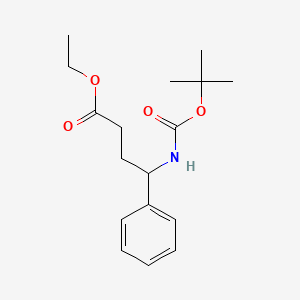

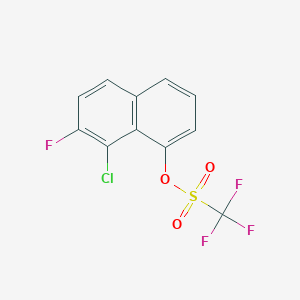
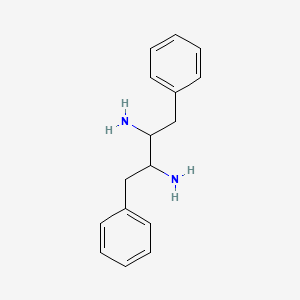
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)

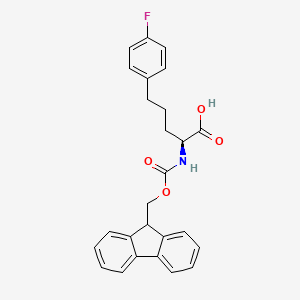
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)

![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)

